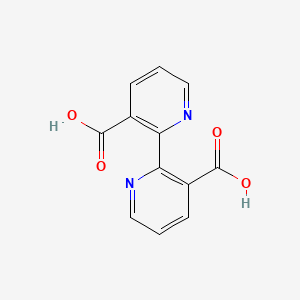

2,2'-Bipyridine-3,3'-dicarboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVZVRWMLMPTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350521 | |

| Record name | 2,2'-bipyridine-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-01-6 | |

| Record name | 2,2'-bipyridine-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-3,3'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2'-Bipyridine-3,3'-dicarboxylic acid CAS number

An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-dicarboxylic Acid

Core Compound Identification

CAS Number: 4433-01-6[1][2][3]

Chemical Name: this compound[3]

IUPAC Name: 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid[1]

Introduction

This compound is a heterocyclic organic compound featuring a bipyridine core, which consists of two interconnected pyridine (B92270) rings.[1] The strategic placement of carboxylic acid groups at the 3 and 3' positions makes it a versatile chelating ligand in coordination chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications, particularly for researchers and professionals in drug development and materials science. Its ability to form stable complexes with a variety of metal ions has led to extensive research into the luminescent, magnetic, and catalytic properties of these resulting coordination compounds.[4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 4433-01-6[1][2][3] |

| Molecular Formula | C₁₂H₈N₂O₄[1][2] |

| Molecular Weight | 244.20 g/mol [2][5] |

| Melting Point | 261°C (decomposes)[3][6] |

| Boiling Point | 454.1 ± 40.0 °C at 760 mmHg[6] |

| Density | 1.5 ± 0.1 g/cm³[6] |

| Flash Point | 228.5 ± 27.3 °C[6] |

| Appearance | Solid |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. The choice of method often depends on the desired yield, purity, and scalability.

Oxidation of 1,10-Phenanthroline (B135089)

A historical and common method involves the oxidation of 1,10-phenanthroline.[1]

Experimental Protocol:

-

Dissolve 1,10-phenanthroline monohydrate (16.0 g, 0.081 mol), sodium hydroxide (B78521) (6.4 g, 0.16 mol), and potassium permanganate (B83412) (38.0 g, 0.24 mol) in 700 ml of water in a 1.5 L Erlenmeyer flask.[7]

-

Boil the mixture with stirring for 2.5 hours.[7]

-

Filter the hot solution to remove the manganese dioxide precipitate.[7]

-

Concentrate the filtrate to approximately 300 ml.[7]

-

Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.[7]

-

Add decolorizing charcoal, boil the mixture, and filter again.[7]

-

Concentrate the filtrate to about 200 ml.[7]

-

Filter the resulting white needles of the product, wash with cold water and then cold ethanol.[7]

-

Dry the product in vacuo over P₂O₅.[7] This method can yield 75-80% of the final product.[7]

Palladium-Catalyzed Coupling of 2-Chloronicotinic Acid

A more modern approach utilizes a palladium-catalyzed coupling reaction.

Experimental Protocol:

-

Dissolve 9.50 g of 2-chloronicotinic acid and 5.30 g of sodium hydroxide in a solvent mixture of 40 mL of water and 40 mL of methanol.[3]

-

Add 4 g of a palladium/activated carbon catalyst (5% palladium loading).[3]

-

Stir the reaction mixture at 80-85°C and 0.1 MPa for 30 hours.[3]

-

After the reaction is complete, remove the catalyst by filtration.[3]

-

Acidify the filtrate to pH 1 with hydrochloric acid to precipitate the product.[3]

-

The final product is obtained as a white solid.[3] This method results in a 48% yield.[3]

Coordination Chemistry and Applications

This compound is a highly effective chelating ligand, capable of binding to metal ions through its nitrogen atoms and carboxylate groups.[1] This property is central to its wide range of applications.

-

Luminescent Materials: Its metal complexes, particularly with lanthanide ions, can exhibit strong luminescence, making them suitable for applications in sensors and optoelectronic devices.[4]

-

Catalysis: Metal complexes derived from this ligand can act as catalysts in various organic transformations. The chelation enhances the reactivity of the metal ions.[1]

-

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionalities serve as excellent linkers for the construction of porous MOFs, which have applications in gas storage and separation.[4]

-

Material Science: The unique structure of this ligand allows for the design of materials with specific magnetic and conductive properties.[1]

Biological Activity and Drug Development

The metal complexes of this compound have shown significant biological activity, opening avenues for drug development.

-

Anticancer Properties: Gold(III) complexes incorporating this ligand have demonstrated high cytotoxicity against various cancer cell lines, including A549, HeLa, MDA-231, and MCF-7, with activity significantly higher than that of cisplatin.[8] These complexes are believed to induce cancer cell death through apoptosis.[8] Platinum(II) complexes have also been investigated as potential antitumor drugs.[9]

-

DNA/Protein Interaction: Ruthenium(II) complexes with bipyridine dicarboxylic acids have been shown to bind to DNA, primarily through groove binding.[10] They also interact with proteins like bovine serum albumin (BSA) via a static quenching mechanism.[10]

-

Antioxidant Activity: Certain ruthenium complexes of bipyridine dicarboxylic acids have exhibited excellent radical scavenging properties.[10]

Visualizations

Synthesis Workflow via Oxidation

Caption: Oxidation synthesis of this compound.

References

- 1. Buy this compound | 4433-01-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 4433-01-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C12H8N2O4 | CID 681885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2′-Bipyridine-3,3′−dicarboxylic acid | CAS#:4433-01-6 | Chemsrc [chemsrc.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing this compound and Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: 2,2'-Bipyridine-3,3'-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a key building block in coordination chemistry and drug discovery. This document outlines its physicochemical properties, experimental protocols for its synthesis and application in anticancer research, and insights into its biological mechanism of action.

Core Physicochemical and Spectroscopic Data

This compound is a heterocyclic compound featuring a bipyridine core with two carboxylic acid functional groups. These groups are crucial for its ability to act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions.

| Property | Value |

| Molecular Weight | 244.20 g/mol [1][2] |

| Molecular Formula | C₁₂H₈N₂O₄[1][2] |

| CAS Number | 4433-01-6[1][2] |

| IUPAC Name | 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid[1] |

| Melting Point | 261-262 °C (decomposes) |

| pKa Values | pKa₁ = 3.18 ± 0.04, pKa₂ = 4.59 ± 0.02 |

| Solubility | Sparingly soluble in water and common organic solvents. Soluble in aqueous base. |

| Appearance | White to off-white powder or crystals |

Spectroscopic Data Overview:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine (B92270) rings.

-

FTIR: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid groups (around 3000 cm⁻¹), a sharp peak for the C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the C=N and C=C stretching vibrations of the bipyridine core (in the 1400-1600 cm⁻¹ region). For the related 2,2'-bipyridine-4,4'-dicarboxylic acid, a peak at 1384 cm⁻¹ is attributed to the COO⁻ functional group, and a peak at 1564 cm⁻¹ corresponds to the C–N stretching vibration.[3]

-

UV-Vis: The ultraviolet-visible spectrum of the related 2,2'-Bipyridine-5,5'-dicarboxylic acid shows absorption maxima (λmax) at 249 nm and 298 nm.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a facile synthesis method involving the oxidation of 1,10-phenanthroline (B135089).

Materials:

-

1,10-Phenanthroline monohydrate

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium permanganate (B83412) (KMnO₄)

-

Concentrated hydrochloric acid (HCl)

-

Decolorizing charcoal

-

Deionized water

Procedure:

-

In a 1.5 L Erlenmeyer flask, dissolve 16.0 g (0.081 mol) of 1,10-phenanthroline monohydrate, 6.4 g (0.16 mol) of sodium hydroxide, and 38.0 g (0.24 mol) of potassium permanganate in 700 mL of water.

-

With stirring, boil the mixture for 2.5 hours.

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

Concentrate the filtrate to approximately 300 mL.

-

Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.

-

Add a small amount of decolorizing charcoal, boil the mixture, and filter.

-

Concentrate the filtrate to approximately 200 mL.

-

Allow the solution to cool, which will result in the precipitation of white needles of this compound.

-

Collect the product by filtration, wash with cold water, followed by cold ethanol.

-

Dry the product in vacuo over P₂O₅.

Synthesis of a Gold(III) Complex: [Au(Bipydc))Cl₂]Cl

This protocol describes the synthesis of a gold(III) complex with this compound, which has been investigated for its anticancer properties.[4]

Materials:

-

This compound (Bipydc)

-

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

-

Ethanol

-

Diethyl ether

Procedure:

-

Prepare a solution of 0.122 g (0.5 mmol) of this compound in 10 mL of ethanol.[4]

-

Prepare a separate solution of 0.20 g (0.5 mmol) of NaAuCl₄·2H₂O in 10 mL of ethanol.[4]

-

Combine the two solutions and stir the mixture for 3 hours at room temperature.[4]

-

Filter the resulting yellow precipitate.[4]

-

Wash the product twice with 5 mL of ethanol and three times with 10 mL of diethyl ether.[4]

-

Dry the final product in the dark and store it in a refrigerator.[4]

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, to determine the cytotoxicity of the synthesized gold(III) complex.[4]

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MDA-MB-231, MCF-7)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Synthesized gold(III) complex and cisplatin (B142131) (as a positive control)

-

MTT solution (5 mg/mL in DMEM)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Culture the desired cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 150 µL of media and incubate for 24 hours.[4]

-

Prepare stock solutions of the gold(III) complex and cisplatin in a suitable solvent (e.g., DMSO) and dilute to various concentrations (e.g., 0.3, 1, 3, 10, 30, and 100 µM) in DMEM.[4]

-

Treat the cells with the different concentrations of the complexes and incubate for 24 hours.[4]

-

Add 15 µL of the MTT solution to each well and incubate for an additional 3 hours.[4]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Activity and Signaling Pathway

Metal complexes of this compound, particularly those with gold(III), have demonstrated significant cytotoxic effects against various cancer cell lines, often exceeding the potency of cisplatin.[4] The primary mechanism of action is the induction of apoptosis (programmed cell death).[4][5]

The apoptotic pathway induced by these complexes is believed to be the intrinsic, or mitochondrial, pathway. This is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization.[6] The loss of mitochondrial membrane potential is a critical event that results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to characteristic morphological changes such as DNA fragmentation and the formation of apoptotic bodies.[6]

Caption: Intrinsic apoptosis pathway induced by the gold(III) complex.

Experimental and Logical Workflows

The development of novel anticancer agents based on this compound follows a logical progression from chemical synthesis to biological evaluation.

Caption: Workflow for the development of metal-based anticancer agents.

References

- 1. This compound | C12H8N2O4 | CID 681885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2 -Bipyridine-3,3 -dicarboxylic acid 97 4433-01-6 [sigmaaldrich.com]

- 3. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]

- 4. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates [mdpi.com]

- 5. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2,2'-Bipyridine-3,3'-dicarboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of 2,2'-Bipyridine-3,3'-dicarboxylic acid (CAS No: 4433-01-6), a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical research. Its unique structure, featuring a bipyridyl core with carboxylic acid groups at the 3 and 3' positions, allows it to function as a versatile chelating agent, forming stable complexes with various metal ions[1].

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in synthesis, materials formulation, and analytical characterization.

Table 1: General and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₄ | [2][3][4][5] |

| Molecular Weight | 244.20 g/mol | [2][3][4] |

| IUPAC Name | 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid | [2] |

| CAS Number | 4433-01-6 | [2][3] |

| Appearance | White to almost white powder/crystal | [6] |

| Hydrogen Bond Donor Count | 2 | [2][4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

| XLogP3-AA | 0.5 | [2] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Notes | Source |

| Melting Point | 261°C (decomposes) | The substance decomposes upon melting. | [7][8] |

| Solubility | Soluble in polar aprotic solvents | Effective solvents for recrystallization include Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). | [1] |

Table 3: Acid-Base Properties

| Property | Value | Conditions | Source |

| pKa₁ | 3.18 ± 0.04 | 20 ± 1 °C, in dilute aqueous solution | [9] |

| pKa₂ | 4.59 ± 0.02 | 20 ± 1 °C, in dilute aqueous solution | [9] |

Experimental Protocols

The determination of the physical properties listed above relies on precise analytical techniques. Below are detailed methodologies cited in the literature for characterizing this compound and related compounds.

Synthesis of this compound

A documented synthesis route involves the reaction of 2-chloronicotinic acid with a palladium-on-carbon catalyst[7].

-

Reactant Preparation : Dissolve 9.50 g of 2-chloronicotinic acid and 5.30 g of sodium hydroxide (B78521) in a solvent mixture of 40 mL of water and 40 mL of methanol[7].

-

Catalysis : Add 4 g of a 5% palladium on activated carbon catalyst to the solution[7].

-

Reaction : Stir the mixture at 80-85°C and 0.1 MPa for 30 hours[7].

-

Isolation : After the reaction, remove the catalyst via filtration[7].

-

Precipitation : Acidify the filtrate to a pH of 1 using hydrochloric acid. This causes the target product, this compound, to precipitate as a white solid[7].

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a key technique for purifying the crude product. The choice of solvent is critical for this process[1].

-

Dissolution : Dissolve the crude this compound in a minimal amount of a hot polar aprotic solvent, such as DMF or DMSO[1].

-

Cooling : Allow the solution to cool slowly and undisturbed. This promotes the formation of well-defined crystals of the pure compound[1].

-

Crystallization : As the solubility decreases with temperature, the pure product crystallizes out, leaving impurities behind in the solvent (mother liquor)[1].

-

Isolation : Isolate the pure crystals by filtration, followed by washing with a small amount of cold solvent to remove any residual mother liquor.

-

Drying : Dry the crystals under a vacuum to remove all traces of solvent.

Caption: General workflow for the purification via recrystallization.

pKa Determination

The acidity constants (pKa values) were determined for the compound in a dilute aqueous solution at a controlled temperature (20 ± 1 °C)[9]. While the specific method is not detailed in the provided text, this is typically performed using potentiometric titration. The process involves titrating a solution of the acid with a strong base (e.g., NaOH) of known concentration and monitoring the pH change. The pKa values are then derived from the titration curve, corresponding to the pH at half-equivalence points.

X-ray Structure Determination

Single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule.

-

Crystal Growth : Single crystals suitable for diffraction are grown, for example, by spontaneous resolution upon crystallization from water[9].

-

Data Collection : Data is collected using a diffractometer, such as a Bruker DUO APEX II with MoKα radiation (λ = 0.71073 Å), typically at a low temperature (e.g., 173 K) to minimize thermal vibrations[10].

-

Structure Solution and Refinement : The collected diffraction data is processed to solve and refine the crystal structure. For this compound, hydrogen atoms were refined freely, with final refinement yielding low R-factors (e.g., R = 0.0361), indicating a high-quality structural model[9].

Spectroscopic Analysis

Standard spectroscopic techniques are employed for structural confirmation and analysis.

-

Infrared (IR) Spectroscopy : IR spectra are recorded to identify characteristic functional groups. For the ligand, spectra can be obtained using a Nicolet 510 FT-IR spectrometer with fluorolube mulls between KBr disks[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR spectra are essential for elucidating the chemical environment of hydrogen atoms in the molecule. Spectra can be recorded on instruments like a Bruker WM360 spectrometer[9].

References

- 1. Buy this compound | 4433-01-6 [smolecule.com]

- 2. This compound | C12H8N2O4 | CID 681885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2′-联吡啶-3,3′-二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 4433-01-6 [chemicalbook.com]

- 8. 2,2′-Bipyridine-3,3′−dicarboxylic acid | CAS#:4433-01-6 | Chemsrc [chemsrc.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-dicarboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-3,3'-dicarboxylic acid is a versatile organic compound that has garnered significant interest in various fields of chemical research, including coordination chemistry, materials science, and medicinal chemistry. Its rigid bipyridine core, coupled with the chelating carboxylic acid functionalities at the 3 and 3' positions, imparts unique properties that make it a valuable ligand for the synthesis of novel metal complexes, metal-organic frameworks (MOFs), and biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and diverse applications of this compound, with a focus on its role in the development of advanced materials and potential therapeutic agents.

Chemical Structure and Properties

This compound, with the chemical formula C₁₂H₈N₂O₄, consists of two pyridine (B92270) rings linked at the 2 and 2' positions, with carboxylic acid groups attached to the 3 and 3' positions. This specific arrangement of functional groups allows for strong chelation to metal ions, forming stable complexes.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄ | N/A |

| Molecular Weight | 244.20 g/mol | N/A |

| CAS Number | 4433-01-6 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | >300 °C | N/A |

| pKa1 | ~3.5 | N/A |

| pKa2 | ~4.5 | N/A |

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.85 (dd, J = 4.8, 1.6 Hz, 2H)

-

δ 8.40 (dd, J = 7.8, 1.6 Hz, 2H)

-

δ 7.65 (dd, J = 7.8, 4.8 Hz, 2H)

-

δ 13.5 (br s, 2H, COOH)

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 167.5 (COOH)

-

δ 152.0 (C-N)

-

δ 149.5 (C-N)

-

δ 140.0 (Ar-CH)

-

δ 130.0 (Ar-C)

-

δ 125.0 (Ar-CH)

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3400-2500 (br, O-H stretch of carboxylic acid)

-

1710 (s, C=O stretch of carboxylic acid)

-

1600, 1570, 1470 (m, C=C and C=N stretching of pyridine rings)

-

1300 (m, C-O stretch and O-H bend)

-

800-700 (s, C-H out-of-plane bending)

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidative cleavage of 1,10-phenanthroline (B135089).

Experimental Protocol: Oxidation of 1,10-Phenanthroline

Materials:

-

1,10-Phenanthroline monohydrate

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Ethanol

Procedure:

-

In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,10-phenanthroline monohydrate (e.g., 19.8 g, 0.1 mol) in 500 mL of deionized water.

-

Add sodium hydroxide (e.g., 8.0 g, 0.2 mol) to the solution and stir until dissolved.

-

In a separate beaker, prepare a solution of potassium permanganate (e.g., 47.4 g, 0.3 mol) in 500 mL of deionized water.

-

Slowly add the KMnO₄ solution to the 1,10-phenanthroline solution while stirring vigorously.

-

Heat the reaction mixture to reflux for 4-6 hours. The color of the solution will change as the reaction progresses, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

After the reflux period, cool the mixture to room temperature and filter to remove the MnO₂ precipitate. The filter cake should be washed with hot water to ensure complete recovery of the product.

-

Combine the filtrate and washings, and then acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 80 °C to a constant weight.

Applications in Coordination Chemistry and Materials Science

The chelating nature of this compound makes it an excellent ligand for the construction of coordination complexes and Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs)

This compound serves as a rigid organic linker in the synthesis of MOFs, which are crystalline materials with high porosity and surface area. These properties make them suitable for applications in gas storage, separation, and catalysis.

An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-dicarboxylic acid

IUPAC Name: 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid

This technical guide provides a comprehensive overview of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a key building block in coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below. It should be noted that while qualitative solubility information is available, specific quantitative data in various organic solvents is not extensively reported in the literature. The compound is generally sparingly soluble in water and common organic solvents, with improved solubility in DMSO and DMF, particularly with heating or in the presence of a base.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄ | |

| Molecular Weight | 244.20 g/mol | |

| Melting Point | 261-262 °C (decomposition) | |

| Density | ~1.5 g/cm³ | |

| pKa | Data not available | |

| LogP | -1.18 | |

| Solubility | ||

| Water | Sparingly soluble | [1] |

| DMSO | Slightly soluble | |

| DMF | Soluble with heating | [2] |

| Ethanol | Sparingly soluble | |

| Methanol | Sparingly soluble |

Spectral Data

Detailed spectral data for this compound is not consistently available in public databases. The following table provides expected spectral characteristics based on the analysis of its functional groups and data from similar bipyridine derivatives.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. Carboxylic acid protons as a broad singlet at >10 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-160 ppm. Carboxylic acid carbons at >160 ppm. |

| IR (cm⁻¹) | Broad O-H stretch from carboxylic acid (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N and C=C stretches of pyridine (B92270) rings (1400-1600 cm⁻¹). |

| UV-Vis (λmax) | Absorption bands in the UV region, typically around 240-300 nm, corresponding to π-π* transitions of the bipyridine system. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 1,10-phenanthroline (B135089).

Materials:

-

1,10-Phenanthroline monohydrate

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

In a large Erlenmeyer flask equipped with a magnetic stirrer, dissolve 1,10-phenanthroline monohydrate and sodium hydroxide in deionized water.

-

To this solution, slowly add potassium permanganate.

-

Heat the mixture to boiling and maintain reflux with stirring for approximately 2.5 hours. A brown precipitate of manganese dioxide will form.

-

After cooling, filter the mixture to remove the manganese dioxide precipitate.

-

Concentrate the filtrate by heating.

-

Acidify the concentrated filtrate to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the crude product.

-

For further purification, the crude product can be recrystallized. Add decolorizing charcoal to the acidified solution, bring it to a boil, and filter while hot.

-

Allow the filtrate to cool, which will result in the crystallization of white needles of this compound.

-

Collect the crystals by filtration, wash with cold water, followed by cold ethanol.

-

Dry the purified product under vacuum.

Synthesis of a Copper(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex with this compound.

Materials:

-

This compound (H₂L)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Deionized water

Procedure:

-

Dissolve this compound in deionized water, adjusting the pH to approximately 6-7 with a suitable base (e.g., NaOH solution) to deprotonate the carboxylic acid groups and improve solubility.

-

In a separate container, dissolve an equimolar amount of copper(II) chloride dihydrate in deionized water.

-

Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

-

A precipitate of the copper(II) complex will form. The reaction mixture may be gently heated to promote complex formation.

-

Allow the mixture to cool to room temperature and then collect the precipitate by filtration.

-

Wash the collected solid with deionized water to remove any unreacted starting materials.

-

Dry the resulting copper(II) complex in a desiccator.

Synthesis of a Lanthanide(III) Complex

A general procedure for the synthesis of a lanthanide complex using hydrothermal methods is outlined below.

Materials:

-

This compound

-

A lanthanide(III) salt (e.g., NdCl₃, EuCl₃)

-

Deionized water

Procedure:

-

In a Teflon-lined stainless steel autoclave, combine this compound and a stoichiometric amount of the chosen lanthanide(III) salt.

-

Add deionized water to the autoclave.

-

Seal the autoclave and heat it in an oven at a temperature typically ranging from 120 to 180 °C for 1 to 3 days.

-

After the reaction period, allow the autoclave to cool slowly to room temperature.

-

Single crystals of the lanthanide complex should form within the autoclave.

-

Collect the crystals, wash them with deionized water and a suitable organic solvent (e.g., ethanol), and air-dry.

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Chelation of a metal ion by this compound.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain 2,2'-Bipyridine-3,3'-dicarboxylic acid, a key building block in coordination chemistry, materials science, and pharmaceutical development. This document details established and modern synthetic methodologies, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable approach for their applications.

Introduction

This compound is a versatile organic ligand characterized by its bipyridine core functionalized with two carboxylic acid groups. This specific arrangement of nitrogen and oxygen donor atoms allows for strong chelation with a variety of metal ions, leading to the formation of stable metal complexes with diverse applications. These complexes are explored for their potential in catalysis, luminescence, and as therapeutic agents. This guide will focus on the principal synthetic routes to this important molecule: the classical oxidation of 1,10-phenanthroline (B135089) and modern transition metal-catalyzed cross-coupling reactions.

Synthesis Pathways

Oxidation of 1,10-Phenanthroline

The oxidation of 1,10-phenanthroline is a historically significant and well-documented method for the synthesis of this compound.[1][2] This approach involves the oxidative cleavage of one of the aromatic rings of the phenanthroline scaffold.

Reaction Pathway:

Caption: Oxidation of 1,10-Phenanthroline to this compound.

Experimental Protocol:

A facile and high-yield procedure for the oxidation of 1,10-phenanthroline using alkaline potassium permanganate (B83412) has been reported.[2]

-

Reagents:

-

1,10-Phenanthroline monohydrate

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Decolorizing charcoal

-

-

Procedure:

-

Dissolve 1,10-phenanthroline monohydrate, sodium hydroxide, and potassium permanganate in water.

-

Boil the mixture with stirring for approximately 2.5 hours.

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

Concentrate the filtrate.

-

Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.

-

Add decolorizing charcoal, boil, and filter the solution.

-

Concentrate the filtrate to induce crystallization.

-

Filter the white needles of this compound, wash with cold water and cold ethanol, and dry in vacuo.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 75-85% | [2] |

| Melting Point | 262 °C (dec.) | [2] |

| Elemental Analysis (Calculated) | C, 59.0%; H, 3.3% | [2] |

| Elemental Analysis (Found) | C, 58.9%; H, 3.3% | [2] |

Modern Catalytic Cross-Coupling Methods

The synthesis of 2,2'-bipyridines has been significantly advanced by the development of transition metal-catalyzed cross-coupling reactions. These methods offer greater flexibility in substrate scope and often proceed under milder conditions than classical methods. The primary strategies involve the coupling of appropriately substituted pyridine (B92270) precursors.

The Ullmann reaction is a classical method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[3] While traditionally requiring harsh conditions, modern variations have improved its applicability. For the synthesis of this compound, this would involve the homocoupling of a 2-halo-3-pyridinecarboxylic acid derivative.

Reaction Pathway:

Caption: Ullmann homocoupling for the synthesis of a 2,2'-bipyridine-3,3'-dicarboxylate derivative.

General Experimental Protocol:

-

Reagents:

-

2-halo-3-pyridinecarboxylic acid ester

-

Copper powder or a copper salt

-

High-boiling solvent (e.g., DMF, nitrobenzene)

-

-

Procedure:

-

A mixture of the 2-halo-3-pyridinecarboxylic acid ester and a stoichiometric or excess amount of copper is heated in a high-boiling solvent.

-

The reaction is typically carried out at elevated temperatures for several hours.

-

After cooling, the reaction mixture is worked up to isolate the bipyridine product.

-

Subsequent hydrolysis of the ester groups yields the desired dicarboxylic acid.

-

Quantitative Data:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide.[4] For the synthesis of this compound, this could involve the coupling of a 2-halopyridine-3-carboxylic acid derivative with a corresponding pyridylboronic acid or ester.

Reaction Pathway:

Caption: Suzuki-Miyaura coupling for the synthesis of a 2,2'-bipyridine-3,3'-dicarboxylate derivative.

General Experimental Protocol:

-

Reagents:

-

2-halopyridine-3-carboxylic acid ester

-

Pyridine-2-boronic acid-3-carboxylic acid ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add the 2-halopyridine derivative, the boronic acid derivative, the palladium catalyst, and the base.

-

Add the degassed solvent(s).

-

Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography or recrystallization.

-

Hydrolyze the ester groups to obtain the final product.

-

Quantitative Data:

While specific data for the target molecule is limited, Suzuki couplings of related pyridyl compounds generally proceed with good to excellent yields.

| Parameter | Value | Reference |

| Typical Yields | 60-95% | [5] |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6] This method is known for its high functional group tolerance. The synthesis of this compound could be achieved by coupling a 2-halopyridine-3-carboxylic acid derivative with a pyridylzinc reagent.

Reaction Pathway:

Caption: Negishi coupling for the synthesis of a 2,2'-bipyridine-3,3'-dicarboxylate derivative.

General Experimental Protocol:

-

Reagents:

-

2-halopyridine-3-carboxylic acid ester

-

Organozinc reagent (prepared in situ from a 2-halopyridine-3-carboxylic acid ester and activated zinc)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppe))

-

Anhydrous solvent (e.g., THF, Dioxane)

-

-

Procedure:

-

Prepare the organozinc reagent in a separate flask under an inert atmosphere.

-

In another flask, add the 2-halopyridine derivative and the catalyst.

-

Transfer the organozinc reagent to the second flask.

-

Heat the reaction mixture and monitor its progress.

-

After completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent and purify by standard methods.

-

Perform hydrolysis of the ester to obtain the dicarboxylic acid.

-

Quantitative Data:

Negishi couplings are known for their high yields, even with complex substrates.

| Parameter | Value | Reference |

| Typical Yields | High | [7] |

Summary and Outlook

The synthesis of this compound can be achieved through several distinct pathways. The oxidation of 1,10-phenanthroline offers a direct and high-yielding route from a readily available starting material. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, provide a more modular approach, allowing for the construction of the bipyridine core from functionalized pyridine precursors. While the Ullmann coupling represents a classical method, its harsh conditions and often lower yields make it less favorable compared to the more recent catalytic methods.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. For straightforward, large-scale synthesis, the oxidation of 1,10-phenanthroline remains a very attractive option. For the synthesis of derivatives with various substituents, the flexibility of the modern cross-coupling methods is unparalleled. Further research into optimizing the conditions for these coupling reactions specifically for the synthesis of this compound could lead to even more efficient and versatile synthetic protocols.

References

- 1. Buy this compound | 4433-01-6 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 2,2'-Bipyridine-3,3'-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a key building block in coordination chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the bipyridine core. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The resonances for the carboxylic acid carbons are typically observed in the downfield region.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | Data not available in search results |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to the carboxylic acid O-H and C=O stretching vibrations, as well as the characteristic vibrations of the bipyridine ring. A detailed analysis of the FT-IR and FT-Raman spectra has been conducted.[1]

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | O-H stretch (carboxylic acid) |

| Data not available in search results | C=O stretch (carboxylic acid) |

| Data not available in search results | C=N stretch (pyridine ring) |

| Data not available in search results | C=C stretch (aromatic ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions characteristic of the π-π* transitions of the bipyridine system. In Dimethyl sulfoxide (B87167) (DMSO), absorption bands have been observed at 423, 331, and 271 nm.[2]

| Wavelength (λmax) nm | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent |

| 423 | Data not available in search results | DMSO |

| 331 | Data not available in search results | DMSO |

| 271 | Data not available in search results | DMSO |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible acquisition of spectroscopic data. The following outlines generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy

A solution of this compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or DMSO.[2] The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. [PDF] Barrier potentials, molecular structure, force filed calculations and quantum chemical studies of some bipyridine di-carboxylic acids using the experimental and theoretical using (DFT, IVP) approach | Semantic Scholar [semanticscholar.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

In-Depth Technical Guide: The Crystal Structure and Applications of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and potential therapeutic applications of 2,2'-Bipyridine-3,3'-dicarboxylic acid. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data and detailed experimental protocols.

Introduction

This compound is a versatile organic compound that has garnered significant interest in coordination chemistry and materials science. Its unique structure, featuring a bipyridine core with two carboxylic acid functional groups, allows for the formation of stable complexes with a variety of metal ions. These metal complexes exhibit interesting properties with potential applications in catalysis, luminescence, and, notably, as anticancer agents. Understanding the precise three-dimensional arrangement of atoms in the crystal lattice of the free ligand is crucial for predicting its coordination behavior and for the rational design of novel therapeutic compounds.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the oxidation of 1,10-phenanthroline (B135089). Other approaches include palladium or nickel-catalyzed coupling reactions.

Experimental Protocol: Oxidation of 1,10-Phenanthroline

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

1,10-Phenanthroline

-

Potassium Permanganate (B83412) (KMnO₄)

-

Sodium Hydroxide (B78521) (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,10-phenanthroline and sodium hydroxide in deionized water.

-

Addition of Oxidant: While stirring, slowly add potassium permanganate to the solution. An exothermic reaction will occur, and the color of the mixture will change.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate.

-

Precipitation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization.

Crystal Structure of this compound

While extensive crystallographic data exists for metal complexes of this compound, detailed structural information for the free ligand is less common. However, analysis of a closely related isomer, 2,2'-Bipyridine-5,5'-dicarboxylic acid, provides valuable insight into the expected structural features.

Crystallographic Data for 2,2'-Bipyridine-5,5'-dicarboxylic acid

The following table summarizes the crystallographic data for the isomer, 2,2'-Bipyridine-5,5'-dicarboxylic acid, which can serve as a reference for understanding the structural properties of the 3,3'-dicarboxylic acid variant.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 3.7384(5) |

| b (Å) | 6.3934(8) |

| c (Å) | 10.7786(13) |

| α (°) | 98.774(2) |

| β (°) | 92.567(1) |

| γ (°) | 90.000(1) |

| Volume (ų) | 254.34(6) |

| Z | 1 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC).

Crystallization Protocols

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in structural determination. The following protocols are commonly employed for the crystallization of bipyridine-based carboxylic acids.

Method 1: Slow Evaporation

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a "good" solvent in a small, open vial.

-

Place this inner vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an anti-solvent in which the compound is less soluble).

-

The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Method 3: Solvothermal Synthesis

-

This method is often used for the synthesis and crystallization of metal-organic frameworks but can be adapted for ligands.

-

Dissolve the compound in a suitable solvent in a Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven to a temperature below the solvent's boiling point for a set period.

-

Allow the autoclave to cool slowly to room temperature to induce crystallization.

Application in Drug Development: Anticancer Activity

Metal complexes of this compound have demonstrated promising anticancer properties. In particular, gold(III) complexes have been shown to induce apoptosis in cancer cells.

Mechanism of Action: Induction of Apoptosis

Studies on gold(III) complexes of this compound have indicated that their cytotoxic effects are mediated through the induction of apoptosis via the mitochondrial pathway. This process involves an increase in reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial membrane depolarization and the subsequent activation of the apoptotic cascade.

Experimental Protocol: Synthesis of a Gold(III) Complex

This protocol describes the synthesis of a representative gold(III) complex.

Materials:

-

This compound

-

Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O)

-

Ethanol

-

Diethyl ether

Procedure:

-

In separate flasks, dissolve this compound in ethanol and sodium tetrachloroaurate(III) dihydrate in ethanol.

-

Combine the two solutions and stir the mixture at room temperature for several hours.

-

A precipitate of the gold(III) complex will form.

-

Collect the product by filtration.

-

Wash the solid with ethanol and then with diethyl ether.

-

Dry the product in a desiccator.

Conclusion

This compound is a molecule of significant interest due to its versatile coordination chemistry and the promising biological activities of its metal complexes. This guide has provided an overview of its synthesis, insights into its crystal structure, and a detailed look at its potential as a precursor for anticancer agents. Further research into the crystallographic details of the free ligand and the exploration of a wider range of its metal complexes are warranted to fully unlock its potential in materials science and drug development.

Tautomers of 2,2'-Bipyridine-3,3'-dicarboxylic acid

An In-Depth Technical Guide to the Tautomerism of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of this compound (H₂BDC), a crucial aspect for understanding its chemical behavior, coordination chemistry, and potential applications in drug development and materials science. This document synthesizes existing crystallographic and spectroscopic data and outlines detailed protocols for further computational and experimental investigation to fully elucidate the tautomeric landscape of this versatile molecule.

Introduction

This compound is a heterocyclic compound that has garnered significant interest as a versatile ligand in coordination chemistry and as a building block in the synthesis of functional materials.[1] Its ability to form stable complexes with a variety of metal ions is well-documented.[2] The tautomeric nature of H₂BDC, arising from the potential for proton migration between the pyridine (B92270) nitrogen atoms and the carboxylic acid groups, plays a pivotal role in determining its electronic structure, hydrogen bonding capabilities, and coordination modes. A thorough understanding of its tautomeric equilibria is therefore essential for predicting its properties and designing novel applications.

Potential Tautomers of this compound

The structure of this compound allows for the existence of several tautomeric forms. The primary equilibrium is anticipated to be between the neutral dicarboxylic acid form and various zwitterionic forms. The potential tautomers are depicted in the equilibrium diagram below.

Existing Experimental and Computational Evidence

Crystallographic Data

X-ray diffraction studies of this compound monohydrate have revealed a structure with strong intramolecular and intermolecular hydrogen bonds.[3] In the solid state, the molecule adopts a non-planar conformation. The pKa values of 3.18 ± 0.04 and 4.59 ± 0.02, measured in a dilute aqueous solution, are consistent with the presence of a zwitterionic form.[3]

Spectroscopic Data

Proton NMR data for H₂BDC is available, though a detailed analysis to quantify tautomeric populations in different solvents is yet to be reported.[4] Spectroscopic studies on related protonated 2,2'-bipyridine (B1663995) systems have highlighted the importance of intramolecular hydrogen bonding in stabilizing specific conformations.[5]

Computational Studies on Related Systems

While no specific computational studies on the tautomers of H₂BDC have been published, research on similar pyridine carboxylic acids and aminopyridines provides a solid foundation for such investigations.[6][7] These studies typically employ Density Functional Theory (DFT) to calculate the relative energies of tautomers and the activation energies for their interconversion.

Proposed Experimental and Computational Protocols

To provide a definitive understanding of the tautomerism of H₂BDC, a combined experimental and computational approach is proposed.

Computational Chemistry Protocol

A systematic computational study is essential to determine the relative stabilities of the potential tautomers and the energy barriers for their interconversion.

Methodology:

-

Structure Generation: Generate 3D coordinates for all plausible tautomers of H₂BDC.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents (e.g., water, DMSO, chloroform) using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[6][7]

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculations: For more accurate relative energies, perform single-point energy calculations using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Solvation Effects: Incorporate the effects of different solvents using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Transition State Search: Locate the transition states for the interconversion between tautomers using methods like QST2 or QST3.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the identified transition states connect the correct reactant and product tautomers.

-

Data Analysis: Calculate the relative free energies of the tautomers and the activation energies for their interconversion. Simulate NMR and IR spectra for each tautomer to aid in the interpretation of experimental data.

Experimental Protocols

4.2.1. Synthesis and Purification:

Synthesize this compound via established methods, such as the oxidation of 1,10-phenanthroline.[1] Purify the product by recrystallization.

4.2.2. Spectroscopic Analysis:

-

NMR Spectroscopy:

-

Protocol: Record ¹H and ¹³C NMR spectra of H₂BDC in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CDCl₃, Methanol-d₄).

-

Variable Temperature Studies: Conduct variable temperature NMR experiments to observe changes in the chemical shifts and signal averaging, which can provide information about the tautomeric equilibrium and the kinetics of interconversion.

-

Data Analysis: Analyze the chemical shifts, particularly of the carboxylic acid protons and the pyridine ring protons and carbons, to identify the predominant tautomeric form in each solvent. The presence of a signal for an N-H proton would be indicative of a zwitterionic form.

-

-

UV-Vis Spectroscopy:

-

Protocol: Record UV-Vis absorption spectra of H₂BDC in a variety of solvents.

-

Data Analysis: Analyze the position and intensity of the absorption bands. Shifts in the λmax can be correlated with changes in the tautomeric equilibrium as a function of solvent polarity.

-

-

Infrared (IR) and Raman Spectroscopy:

-

Protocol: Obtain solid-state and solution-phase IR and Raman spectra.

-

Data Analysis: Analyze the vibrational modes, particularly the C=O stretching frequency of the carboxylic acid and the C=N stretching of the pyridine ring, to differentiate between the neutral and zwitterionic forms.

-

4.2.3. X-ray Crystallography:

-

Protocol: Grow single crystals of H₂BDC from different solvents to potentially isolate different tautomers or solvates.

-

Data Analysis: Determine the crystal structure to unambiguously identify the tautomeric form present in the solid state and to analyze the hydrogen bonding network.[3][8]

Data Presentation

The quantitative data obtained from the proposed computational and experimental studies should be summarized in clear, structured tables for easy comparison.

Table 1: Calculated Relative Energies of H₂BDC Tautomers

| Tautomer | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) | DMSO ΔG (kcal/mol) | Chloroform ΔG (kcal/mol) |

| Neutral | 0.00 | |||

| Mono-zwitterion | ||||

| Di-zwitterion |

Table 2: Key Experimental Spectroscopic Data for H₂BDC in Various Solvents

| Solvent | ¹H NMR (COOH/NH, ppm) | ¹³C NMR (C=O, ppm) | UV-Vis λmax (nm) | IR ν(C=O) (cm⁻¹) |

| D₂O | ||||

| DMSO-d₆ | ||||

| CDCl₃ | ||||

| Methanol-d₄ |

Conclusion

A comprehensive investigation into the tautomerism of this compound is critical for advancing its application in diverse scientific fields. The proposed integrated computational and experimental approach will provide a detailed understanding of the tautomeric landscape of H₂BDC, enabling researchers to rationalize its behavior and to design new molecules with tailored properties for applications in drug development, catalysis, and materials science. The systematic generation of quantitative data will serve as a valuable resource for the scientific community.

References

- 1. Buy this compound | 4433-01-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. This compound | C12H8N2O4 | CID 681885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine [mdpi.com]

- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrogen bonding and dynamic behaviour in crystals and polymorphs of dicarboxylic-diamine adducts: a comparison between NMR parameters and X-ray diffraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Acidity of a Key Building Block: A Technical Guide to the pKa of 2,2'-Bipyridine-3,3'-dicarboxylic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of core molecular scaffolds is paramount. This technical guide provides an in-depth analysis of the acid dissociation constants (pKa) of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a crucial building block in coordination chemistry and medicinal research.

This compound is a heterocyclic compound featuring a bipyridine core with two carboxylic acid functional groups. This unique structure allows it to act as a versatile chelating agent, forming stable complexes with a variety of metal ions. The protonation state of its carboxylic acid and pyridine (B92270) nitrogen atoms, governed by its pKa values, is critical in determining its coordination behavior, solubility, and biological activity.

Acid Dissociation Constants (pKa)

The pKa values of this compound have been determined in a dilute aqueous solution at 20 ± 1 °C. The reported values indicate a diprotic acid behavior, with the two pKa values corresponding to the sequential deprotonation of the carboxylic acid groups. The experimental data suggests that the compound exists in a zwitterionic form in solution.

| pKa Value | Temperature (°C) | Solvent System |

| 3.18 ± 0.04 | 20 ± 1 | Dilute Aqueous Solution |

| 4.59 ± 0.02 | 20 ± 1 | Dilute Aqueous Solution |

These values are crucial for predicting the charge state of the molecule at a given pH, which in turn influences its interaction with metal ions and biological macromolecules.

Experimental Determination of pKa: A Detailed Protocol

The determination of the acid dissociation constants of this compound is typically achieved through potentiometric titration. This method involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

I. Materials and Equipment

-

Reagents:

-

This compound (high purity)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

High-purity water (deionized or distilled)

-

pH buffer solutions for calibration (e.g., pH 4.01, 7.00, 10.01)

-

-

Equipment:

-

pH meter with a combination glass electrode

-

Automatic titrator or a precision burette

-

Magnetic stirrer and stir bar

-

Constant temperature water bath or jacketed titration vessel

-

Analytical balance

-

Volumetric flasks and pipettes

-

II. Experimental Procedure

-

Solution Preparation:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to prepare a stock solution of known concentration (e.g., 1-5 mM).

-

Prepare a solution of known ionic strength by adding a calculated amount of KCl (e.g., to achieve a final concentration of 0.1 M).

-

-

pH Meter Calibration:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

-

Titration:

-

Transfer a precise volume of the this compound solution into the titration vessel.

-

If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using the standardized HCl solution to ensure all acidic and basic groups are fully protonated.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the second equivalence point and a plateau is reached (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence points from the inflection points of the titration curve. This can be done by examining the first or second derivative of the curve.

-

The pKa values can be determined from the pH at the half-equivalence points. For a diprotic acid, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.

-

Alternatively, the pKa values can be calculated using specialized software that fits the titration data to a theoretical model.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the potentiometric titration experiment to determine the pKa values of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

This comprehensive guide provides the essential information for understanding and experimentally determining the pKa values of this compound. Accurate knowledge of these fundamental physicochemical parameters is critical for the rational design of novel metal complexes, catalysts, and therapeutic agents.

Unveiling the Thermal Stability of 2,2'-Bipyridine-3,3'-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a crucial parameter for its application in pharmaceutical development and materials science. Understanding the thermal properties of this compound is essential for defining storage conditions, processing parameters, and ensuring the stability of resulting formulations and coordination complexes.

Core Thermal Properties

This compound is a solid crystalline material at room temperature. Its thermal stability is characterized by a distinct decomposition temperature.

Data Summary

The primary indicator of the thermal stability of this compound is its decomposition temperature, which has been reported to be 261°C. At this temperature, the molecule begins to break down.

| Parameter | Value | Notes |

| Decomposition Temperature | 261 °C | The compound decomposes upon melting. |

Experimental Protocols for Thermal Analysis

The thermal stability of this compound is typically determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following are generalized experimental protocols based on standard methodologies for the analysis of similar organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass, indicating decomposition.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and placed into an inert sample pan, commonly made of alumina (B75360) or platinum.

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically involving a linear heating ramp from ambient temperature to a final temperature well above the expected decomposition point (e.g., 30°C to 600°C).

-

A common heating rate is 10°C/min.

-

-

Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, representing the point at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound, such as melting and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

The temperature program is set to heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a desired temperature range that encompasses the expected thermal events.

-

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are observed as peaks. The peak temperature and the enthalpy of the transition can be calculated from the thermogram.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis.

This guide provides foundational knowledge on the thermal stability of this compound. For specific applications, it is recommended to perform detailed thermal analysis under the conditions relevant to the intended use.

An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-dicarboxylic acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Bipyridine-3,3'-dicarboxylic acid, a key building block in coordination chemistry and materials science with emerging applications in drug development. This document details commercial suppliers, physicochemical properties, and established experimental protocols for its synthesis and application, particularly in the formation of metal-organic frameworks (MOFs) and the evaluation of the anticancer properties of its metal complexes.

Commercial Availability

This compound is available from a range of commercial chemical suppliers. The following tables summarize the offerings from several prominent vendors, providing key specifications to aid in procurement for research and development purposes.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 457191 | 97% | 4433-01-6 | C₁₂H₈N₂O₄ | 244.20 |

| TCI America | B3622 | >98.0% | 4433-01-6 | C₁₂H₈N₂O₄ | 244.21 |

| ChemUniverse | P65519 | 98% | 4433-01-6 | C₁₂H₈N₂O₄ | 244.21 |

| Smolecule | S585292 | Not Specified | 4433-01-6 | C₁₂H₈N₂O₄ | 244.2 |

| ChemScene | CS-W004579 | ≥97% | 4433-01-6 | C₁₂H₈N₂O₄ | 244.20 |

| BLDpharm | BD140459 | Not Specified | 4433-01-6 | C₁₂H₈N₂O₄ | 244.20 |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid | --INVALID-LINK-- |

| Synonyms | 2,2'-Binicotinic Acid | [Vertex AI Search] |

| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |

| Melting Point | 262 °C (decomposition) | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its application in the formation of Metal-Organic Frameworks (MOFs), and the evaluation of the cytotoxic effects of its metal complexes.